methyl 2-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
METHYL 2-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound featuring a pyrazole ring, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the pyrazole and thiophene intermediates. The pyrazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The thiophene ring can be synthesized using similar cyclization methods, often involving sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
METHYL 2-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 2-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a biochemical pathway .
Comparison with Similar Compounds
Similar Compounds
2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate: Used in polymerization reactions.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Evaluated for anti-tubercular potential.
Uniqueness
METHYL 2-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H18ClN3O3S |
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Molecular Weight |
355.8 g/mol |
IUPAC Name |
methyl 2-[[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C15H18ClN3O3S/c1-7-10(4)23-14(12(7)15(21)22-5)17-11(20)6-19-9(3)13(16)8(2)18-19/h6H2,1-5H3,(H,17,20) |
InChI Key |
KRGRYFOHEZNXSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CN2C(=C(C(=N2)C)Cl)C)C |
Origin of Product |
United States |
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